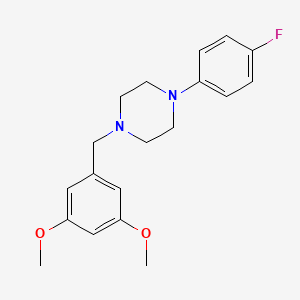

![molecular formula C14H14ClN3O B5645649 2-[(2-chlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5645649.png)

2-[(2-chlorophenyl)amino]-4,6-dimethylnicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2-chlorophenyl)amino]-4,6-dimethylnicotinamide represents a compound of interest in various fields of chemistry and pharmacology due to its unique structural and chemical properties. While direct research on this specific compound is limited, insights can be gained from studies on closely related compounds and their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, starting from readily available materials. For instance, a novel synthesis method for related chloro-nicotinamide compounds emphasizes the efficiency and high yield of the synthesis process, highlighting the use of propargyl alcohol and dipropylamine as starting materials, followed by catalytic oxidation and condensation reactions (Du Xiao-hua, 2013). These methodologies may be adaptable for synthesizing 2-[(2-chlorophenyl)amino]-4,6-dimethylnicotinamide, considering the structural similarities.

Molecular Structure Analysis

Studies on related compounds, such as various substituted nicotinamides, provide insights into molecular structure characteristics like crystal formation, hydrogen bonding, and molecular conformation. For example, the crystal structure of a related compound revealed specific hydrogen bonds and intermolecular interactions that could be indicative of the structural behavior of 2-[(2-chlorophenyl)amino]-4,6-dimethylnicotinamide (D. Shi et al., 2005).

Chemical Reactions and Properties

The chemical behavior of nicotinamide derivatives, including reactivity and potential for forming derivatives, has been explored through synthesis and reaction studies. For instance, reactions involving amino nicotinic acid arylamides with orthoformates and other reagents lead to the formation of various pyrido[2,3-d]pyrimidine derivatives, illustrating the compound's versatility in chemical reactions (L. Demina & M. E. Konshin, 1992).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the material's handling and application. While specific data on 2-[(2-chlorophenyl)amino]-4,6-dimethylnicotinamide is not readily available, analogous compounds exhibit well-defined crystal structures and solvate forms, which could suggest similar physical properties for the compound (J. N. Low et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, can be inferred from related compounds. Studies on derivatives of nicotinamide and related frameworks have shown a wide range of reactions, yielding various structural motifs and indicating a rich chemistry that could be relevant for 2-[(2-chlorophenyl)amino]-4,6-dimethylnicotinamide (U. C. Pant et al., 2000).

properties

IUPAC Name |

2-(2-chloroanilino)-4,6-dimethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c1-8-7-9(2)17-14(12(8)13(16)19)18-11-6-4-3-5-10(11)15/h3-7H,1-2H3,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOHKRNGYZHDBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)NC2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5645570.png)

![(3S*,4S*)-1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-4-methylpiperidine-3,4-diol](/img/structure/B5645585.png)

![1-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5645596.png)

![N-1,3-benzothiazol-2-yl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5645598.png)

![2-bromo-4-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5645617.png)

![2-methyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5645633.png)

![N'-{(3S*,4R*)-1-[(5-fluoro-3-pyridinyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5645640.png)

![3-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5,6,7,8-tetrahydroquinoline](/img/structure/B5645643.png)

![8-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5645657.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-4-(2-thienyl)nicotinonitrile](/img/structure/B5645661.png)

![9-(3-pyridazinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645667.png)